
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide, also known as FMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
科学的研究の応用
Chemoselective Acetylation
A study by Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol, an intermediate in the synthesis of antimalarial drugs, using various acyl donors, highlighting the importance of specific acylation reactions in drug synthesis processes. This research underscores the broader applicability of similar chemical structures in synthesizing biologically active molecules (Magadum & Yadav, 2018).
Antimicrobial Activities
Yolal et al. (2012) synthesized eperezolid-like molecules, including derivatives with structures related to the compound of interest, to evaluate their antimicrobial activities. The study highlights the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Yolal et al., 2012).
Radiosynthesis for PET Imaging
Research conducted by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, which includes structural analogs of the compound , showcases its application in creating radioligands for positron emission tomography (PET) imaging. This work emphasizes the role of such compounds in advancing neuroimaging techniques (Dollé et al., 2008).
Novel Oxazolidinone Antibacterial Agents
A study by Zurenko et al. (1996) on novel oxazolidinone analogs, including structures akin to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide, reveals their potent antibacterial activities against various human pathogens. This research highlights the compound's relevance in developing new antibiotics (Zurenko et al., 1996).
Fluorescence Chemosensors
Park et al. (2015) developed an "off–on fluorescence type" chemosensor for Zn2+, utilizing structural motifs similar to the compound of interest, demonstrating its utility in detecting and quantifying metal ions in living cells and aqueous solutions (Park et al., 2015).
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(17-7-9-18(22)10-8-17)15-23-21(26)16-27-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWQRFJUOTGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

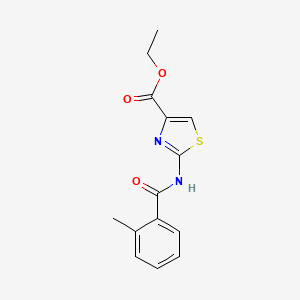
![4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2585744.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2585745.png)

![N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2585748.png)
![3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2585752.png)
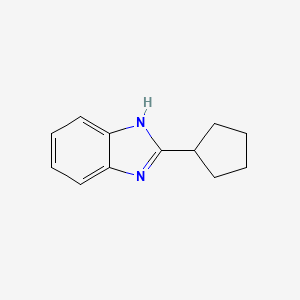
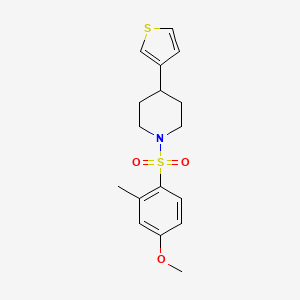
![7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2585759.png)
![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585760.png)
![N-(1-cyanocyclopentyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2585761.png)
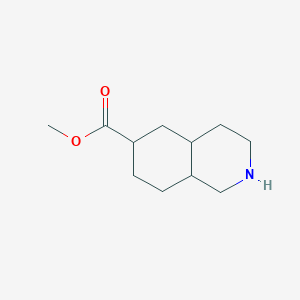
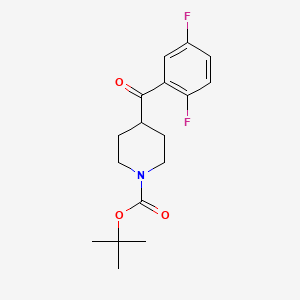
![(E)-1-(3-chlorophenyl)-3-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)urea](/img/structure/B2585766.png)